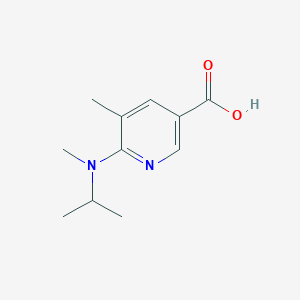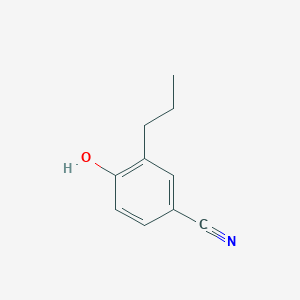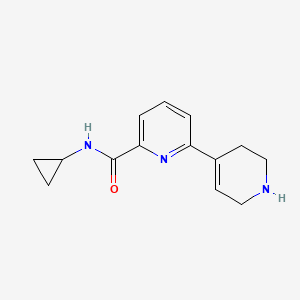
4-(4-Chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one is an organic compound that features a chlorophenoxy group and a dimethylamino group attached to a pentenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 1-(dimethylamino)pent-1-en-3-one.
Reaction: The 4-chlorophenol is reacted with a suitable base to form the phenoxide ion, which then undergoes nucleophilic substitution with 1-(dimethylamino)pent-1-en-3-one.
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenoxy)-1-(dimethylamino)pent-1-en-3-one: Similar structure with a bromine atom instead of chlorine.
4-(4-Methylphenoxy)-1-(dimethylamino)pent-1-en-3-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
4-(4-Chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H16ClNO2 |
|---|---|
Peso molecular |
253.72 g/mol |
Nombre IUPAC |
4-(4-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one |
InChI |
InChI=1S/C13H16ClNO2/c1-10(13(16)8-9-15(2)3)17-12-6-4-11(14)5-7-12/h4-10H,1-3H3 |
Clave InChI |
HYBSAHPNXCCSOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C=CN(C)C)OC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-ethylimidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B8702222.png)







![2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyridine](/img/structure/B8702320.png)
![tert-Butyl 8-chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B8702325.png)


